molecular formula C5H4Cl2N2O2S B183250 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine CAS No. 4489-34-3

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine

Cat. No. B183250
CAS RN: 4489-34-3
M. Wt: 227.07 g/mol
InChI Key: DROUVIKCNOHKBA-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O2S . It is used in various chemical reactions, particularly in the synthesis of N-substituted azacalix pyrimidines and hyperbranched poly (arylene pyrimidine ether)s .


Synthesis Analysis

The compound can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine. It has been used to synthesize two new hyperbranched poly (arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine consists of a pyrimidine ring with two chlorine atoms and a methylsulfonyl group attached to it .


Chemical Reactions Analysis

Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is a white to yellow to orange powder or crystal . It has a melting point of 118 - 122 °C and a density of 1.60 . It is soluble in methanol .

Scientific Research Applications

Chemoselective Reactions

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is noted for its chemoselective reactions with amines and their derivatives. Weak bases like anilines and secondary aliphatic amines are known to selectively displace the chloride group. On the other hand, deprotonated anilines and their carbonyl derivatives displace the sulfone group. Interestingly, primary aliphatic amines show selective displacement of the sulfone group, although their reactions with other electrophiles are generally less selective. This selective behavior is suggested to be driven by steric factors (Baiazitov et al., 2013).

Nonlinear Optical Material Potential

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine (DCMSP) has been synthesized and studied for its potential as a third-order nonlinear optical material. The detailed spectroscopic studies, including SCXRD, FT-Raman, FT-IR, and NMR, alongside Hirshfeld surface analysis and DFT calculations, provide insights into its molecular and electronic structure. Quantum chemical calculations indicate that DCMSP exhibits significant linear and nonlinear optical properties, making it a candidate for applications in nonlinear optical devices like optical limiting and optical switching. Additionally, the local and global reactivity parameters, including the molecular electrostatic potential and atomic Fukui indices, were investigated, offering insights into the stability and reactivity of DCMSP (Murthy et al., 2019).

Synthetic Utility

Safety And Hazards

The compound is classified as dangerous according to GHS classification . It can cause severe skin burns and eye damage. Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

Relevant Papers Several papers have been published on 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine. These include studies on its synthesis , chemical reactions , and potential applications .

properties

IUPAC Name

4,6-dichloro-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROUVIKCNOHKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286356
Record name 4,6-Dichloro-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine

CAS RN

4489-34-3
Record name 4489-34-3
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Record name 4,6-Dichloro-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
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Synthesis routes and methods

Procedure details

A solution of 4,6-dichloro-2-(methylthio)pyrimidine (48.3 g, 247 mmol) in dichloromethane (1 L) was cooled on an ice bath. 3-Chloroperoxybenzoic acid (152 g, 619 mmol) was added portion-wise keeping the temperature below 10° C. The solution was allowed to warm to room-temperature and stirred over-night. The mixture was diluted with dichloromethane (2 L) and treated with an aqueous solution of sodium thiosulphate and sodium hydrogen carbonate (600 mL). The resulting mixture was stirred over-night. The phases were separated and the organic layer was washed with sodium hydrogencarbonate (500 mL) and brine (1 L), dried over sodium sulphate, filtrated and concentrated in vacuo. The resulting yellow solid was stirred with ether and 4,6-dichloro-2-methanesulfonyl-pyrimidine (32.6 g, 58%) was collected by filtration as a white solid.
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
R Baiazitov, W Du, CS Lee, S Hwang, NG Almstead… - …, 2013 - thieme-connect.com
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak …
Number of citations: 19 www.thieme-connect.com
PK Murthy, C Valverde, V Suneetha… - Journal of Molecular …, 2019 - Elsevier
In this work the 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP) has been synthesized from 4,6-dichloro-2-(methylthio)pyrimidine, its molecular and electronic structure was …
Number of citations: 29 www.sciencedirect.com
Y Guan, C Wang, D Wang, G Dang, C Chen, H Zhou… - RSC Advances, 2015 - pubs.rsc.org
Using a novel leaving group, methylsulfone activated by pyrimidine, 4,6-dichloro-2-(methylsulfonyl)pyrimidine was used to synthesize two new hyperbranched poly(arylene pyrimidine …
Number of citations: 13 pubs.rsc.org
ZJ Wang, S Zheng, JK Matsui, Z Lu, GA Molander - Chemical Science, 2019 - pubs.rsc.org
Minisci-type alkylation of electron-deficient heteroarenes has been a pivotal technique for medicinal chemists in the synthesis of drug-like molecules. However, such transformations …
Number of citations: 36 pubs.rsc.org
HC Koppel, RH Springer… - The Journal of Organic …, 1961 - ACS Publications
The rather mild conditions which must be em-ployed with ethylenimine to effect the replacement of an active chloro group on the pyrimidine ring without causing polymerization greatly …
Number of citations: 17 pubs.acs.org
D Inoyama, SD Paget, R Russo… - Antimicrobial agents …, 2018 - Am Soc Microbiol
Mycobacterium tuberculosis infection is responsible for a global pandemic. New drugs are needed that do not show cross-resistance with the existing front-line therapeutics. A triazine …
Number of citations: 30 journals.asm.org
X Zhang, YX Gao, HJ Liu, BY Guo… - Bulletin of The Korean …, 2012 - researchgate.net
Strobilurins are one of the most important classes of agricultural fungicides. To discover new strobilurin derivatives with high activity against resistant pathogens, a series of novel β-…
Number of citations: 18 www.researchgate.net
C Li, F Haeffner, S Wang, C Yuan… - … Process Research & …, 2021 - ACS Publications
Route evaluation, process development, and large-scale manufacturing of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (1) are described. The improved route consists of …
Number of citations: 3 pubs.acs.org
X Zhang, H Liu, Y Gao, H Wang… - Chinese Journal of …, 2012 - Wiley Online Library
Strobilurins have become one of the most important classes of agricultural fungicides. To discover new strobilurin derivatives with high activity against resistant pathogens, a series of …
Number of citations: 15 onlinelibrary.wiley.com
M Seydimemet, Y Yang, Y Lv, J Liu, Z Yan… - ACS Medicinal …, 2023 - ACS Publications
Pyrimidine is a ubiquitous component in natural products and approved drugs, providing an ideal modular scaffold for generating libraries with drug-like properties. DNA-encoded …
Number of citations: 3 pubs.acs.org

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